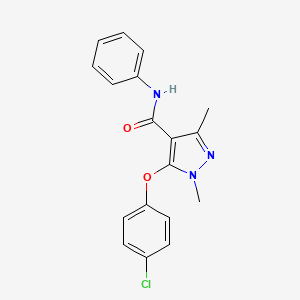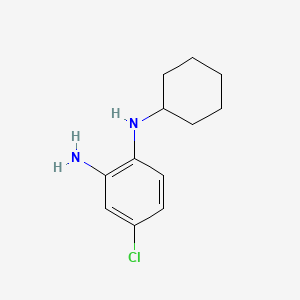
2-Amino-4-chloro-N-cyclohexylaniline
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes the use of cyclohexylamine as an organocatalyst in the synthesis of 2-amino-4H-chromenes . This process involves a multicomponent reaction of salicylaldehydes, active methylene compounds, and nitroalkanes. Although the target molecule, 2-Amino-4-chloro-N-cyclohexylaniline, is not synthesized in this study, the use of cyclohexylamine as a catalyst could potentially be applied to its synthesis due to the structural similarities.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers provided do not discuss the chemical reactions specifically involving 2-Amino-4-chloro-N-cyclohexylaniline. However, the synthesis methods and reactions described for related compounds suggest that similar reactivity patterns could be expected, such as the potential for substitution reactions where the chlorine atom could be replaced by other groups or participation in multicomponent reactions as seen with cyclohexylamine .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-4-chloro-N-cyclohexylaniline are not directly reported in the papers, we can infer that the compound would likely exhibit properties typical of aromatic amines with electron-withdrawing substituents. The presence of the chlorine atom would affect the electron density of the aromatic ring and could influence the compound's reactivity and physical properties such as melting point, solubility, and stability .
Applications De Recherche Scientifique
Aromatase Inhibition
2-Amino-4-chloro-N-cyclohexylaniline, structurally similar to aminoglutethimide, is an effective inhibitor of aromatase, an enzyme involved in the biosynthesis of estrogen. It demonstrates competitive inhibition with a Ki value of 0.14 microM, suggesting potential applications in conditions associated with estrogen production (Kellis & Vickery, 1984).
Photoreactivity
This compound, through its photostability and reactivity in polar media, has been studied for its generation of triplet phenyl cations upon photolysis. This has implications for understanding the photochemical behavior of similar compounds and their potential applications (Guizzardi et al., 2001).
Hydrogen Bonding in Pharmaceuticals
The study of hydrogen bonding in pharmaceutical compounds containing similar structures to 2-Amino-4-chloro-N-cyclohexylaniline provides insights into drug design and molecular interactions important in medicinal chemistry (Kubicki et al., 2000).
Decarboxylation Catalyst
In chemical synthesis, compounds like 2-Amino-4-chloro-N-cyclohexylaniline have been explored as catalysts in the decarboxylation of α-amino acids, highlighting their potential in facilitating specific chemical reactions (Hashimoto et al., 1986).
N-Phthaloylation
Research into N-phthaloylation, a process relevant in organic chemistry, has involved derivatives of 2-amino-acids like 2-Amino-4-chloro-N-cyclohexylaniline. This contributes to the understanding of acylation reactions in organic synthesis (Clarke et al., 1973).
Protein Carbamoylation
The compound's potential in carbamoylation of amino acids, peptides, and proteins has been studied, particularly in relation to the effects of nitrosoureas, a class of cancer drugs. This research could have implications in understanding drug actions and protein modifications (Wheeler et al., 1975).
Propriétés
IUPAC Name |
4-chloro-1-N-cyclohexylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQHFQGAOBPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

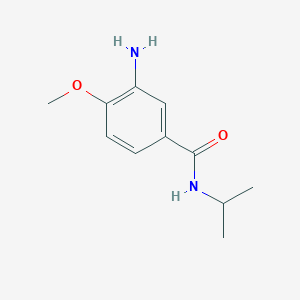
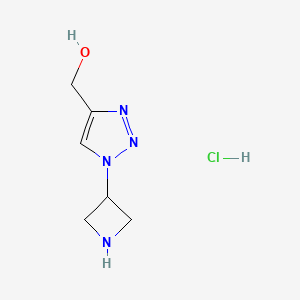
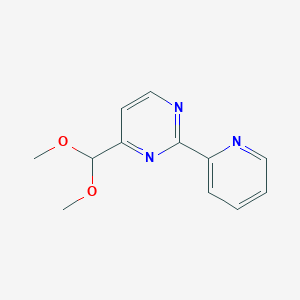
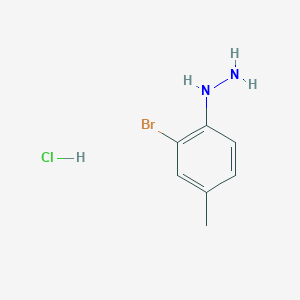
![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)
![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)
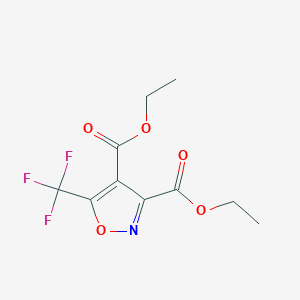
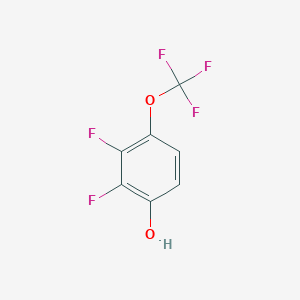
![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)
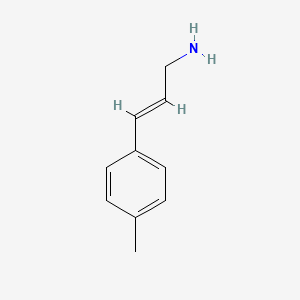

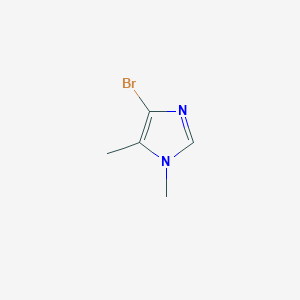
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)
